molecular formula C3H7NO B8514762 N-methoxyl ethanimine

N-methoxyl ethanimine

Cat. No.: B8514762
M. Wt: 73.09 g/mol
InChI Key: KAAHHLOYOIUHHH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Conceptualization and Nomenclature of N-Methoxy Imines and Related Structures

N-methoxy imines are organic compounds that feature a carbon-nitrogen double bond (C=N), where the nitrogen atom is substituted with a methoxy (B1213986) group (-OCH₃). nsf.govtutorchase.com This functional group is a derivative of an imine, specifically an O-substituted oxime, often referred to as an oxime ether. nsf.gov The nomenclature for these compounds follows systematic IUPAC rules. For "N-methoxyl ethanimine (B1614810)," the name is broken down as:

Ethanimine : This indicates the core imine structure is derived from the two-carbon aldehyde, acetaldehyde (B116499). The "ethan" part refers to the two-carbon chain, and "imine" denotes the C=N double bond. wikipedia.org

N-methoxyl : This prefix specifies that a methoxy group (-OCH₃) is attached to the nitrogen atom of the imine.

Therefore, N-methoxyl ethanimine describes a molecule formed from the condensation of acetaldehyde and O-methylhydroxylamine.

Structurally, the presence of the C=N double bond leads to the possibility of stereoisomerism. Like many imines and oximes, N-methoxy imines can exist as E and Z isomers, depending on the relative orientation of the substituents around the double bond. wikipedia.orgcore.ac.uk The planarity of the core atoms (C-C=N-O) is a result of the sp² hybridization of the carbon and nitrogen atoms. wikipedia.org

The table below provides a comparison of the nomenclature for related structures.

Compound Name Parent Carbonyl Reactant Functional Group
EthanimineAcetaldehydeAmmoniaImine
Acetaldoxime (B92144)AcetaldehydeHydroxylamine (B1172632)Oxime
This compound Acetaldehyde Methoxyamine N-methoxy imine (Oxime ether)

Foundational Principles of Imine and Oxime Chemistry Relevant to this compound

The chemistry of this compound is deeply rooted in the principles governing imines and oximes.

Formation: Imines are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.orgresearchgate.net The reaction is often catalyzed by acid and may require the removal of water to drive the equilibrium towards the product. wikipedia.orgfiveable.me

Similarly, oximes are formed from the reaction of hydroxylamine (NH₂OH) with aldehydes or ketones. nsf.govmasterorganicchemistry.comvedantu.com N-methoxy imines, such as this compound, are formed analogously through the condensation of an aldehyde or ketone with an N-alkoxyamine, in this case, methoxyamine (CH₃ONH₂). nih.govutupub.fi

Reactivity:

Hydrolysis: Like most imines, N-methoxy imines can be hydrolyzed back to their parent carbonyl compound and the corresponding alkoxyamine. masterorganicchemistry.com However, the presence of the electronegative oxygen atom on the nitrogen generally makes oximes and their ethers more stable towards hydrolysis compared to simple imines. nih.gov

Basicity: Imines are weakly basic and can be protonated to form iminium salts. wikipedia.orglibretexts.org The basicity of the nitrogen in an N-methoxy imine is reduced due to the electron-withdrawing inductive effect of the adjacent oxygen atom. nih.govlibretexts.org

Reduction: The C=N bond in N-methoxy imines can be reduced to form N-methoxyamines. Catalytic hydrogenation is an effective method for this transformation, which is crucial for synthesizing chiral hydroxylamines. bohrium.com

Stereochemistry: The E/Z isomerism of N-methoxy imines plays a significant role in their reactivity. For instance, in certain electrocyclization reactions, the E-isomer is found to be substantially more reactive than the Z-isomer. core.ac.uk

The table below summarizes key reaction types.

Reaction Type Description Relevance to this compound
FormationCondensation of acetaldehyde and methoxyamine. nih.govutupub.fiPrimary synthesis route.
HydrolysisReversion to acetaldehyde and methoxyamine with water. masterorganicchemistry.comnih.govA characteristic, though often slow, reaction.
ReductionHydrogenation of the C=N bond to a C-N single bond. bohrium.comForms N-methoxyethanamine.
IsomerizationInterconversion between E and Z stereoisomers. core.ac.ukCan affect reaction rates and product distribution.

Positioning within the Broader Field of Nitrogen-Containing Organic Compounds

This compound belongs to the broad family of organic compounds containing a nitrogen atom. Its specific classification places it within several key subgroups.

Imines: As the parent class, imines are defined by the C=N double bond. wikipedia.org this compound is a substituted imine.

Oxime Ethers: This is a more specific classification. Oximes (RR'C=NOH) are compounds where a hydroxyl group is attached to the imine nitrogen. vedantu.com When the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group, the resulting compound is an oxime ether. nsf.gov this compound is specifically an O-methyl oxime ether. Oxime ethers are valued as scaffolds in pharmaceutical applications and for the synthesis of nitrogen-containing heterocycles. nsf.gov

Organonitrogen Compounds: This is the most general category, encompassing amines, amides, nitriles, nitro compounds, and many others. Within this large family, N-methoxy imines are distinguished by the unique N-O bond within the imine framework. nsf.govbohrium.com This N-O bond is a key feature that imparts distinct reactivity, such as its susceptibility to cleavage to form iminyl radicals, which are valuable reactive intermediates in organic synthesis. nsf.gov

The relationship between these classes is hierarchical, as illustrated below:

Organonitrogen Compounds └── Imines (C=N) └── Oximes (C=N-OH) └── Oxime Ethers (C=N-OR) └── This compound (CH₃CH=N-OCH₃)

In comparison to other common nitrogen-containing functional groups, N-methoxy imines offer a unique blend of stability and reactivity. They are generally more stable to hydrolysis than simple imines but can be activated for a variety of synthetic transformations not readily accessible to amines or amides. nsf.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NO

Molecular Weight

73.09 g/mol

IUPAC Name

(E)-N-methoxyethanimine

InChI

InChI=1S/C3H7NO/c1-3-4-5-2/h3H,1-2H3/b4-3+

InChI Key

KAAHHLOYOIUHHH-ONEGZZNKSA-N

Isomeric SMILES

C/C=N/OC

Canonical SMILES

CC=NOC

Origin of Product

United States

Synthetic Methodologies for N Methoxyl Ethanimine and Analogous N Methoxy Imines

Direct Formation of the N-Methoxy Imine Moiety

The most straightforward approaches to synthesizing N-methoxyl ethanimine (B1614810) involve the direct construction of the imine bond from suitable precursors. These methods are often high-yielding and versatile, allowing for the preparation of a wide range of N-methoxy imines.

The classical and most common method for the synthesis of N-methoxyl ethanimine is the condensation reaction between an aldehyde or ketone and a methoxyamine precursor, typically methoxyamine hydrochloride (CH₃ONH₂·HCl). unr.edu.arwikipedia.org This reaction is analogous to the formation of other imines and oximes. wikipedia.org

The reaction proceeds by the nucleophilic attack of the nitrogen atom of methoxyamine on the electrophilic carbonyl carbon of acetaldehyde (B116499). This is followed by dehydration to form the C=N double bond. To drive the reaction to completion, a base is usually added to neutralize the hydrochloride salt and liberate the free methoxyamine. nih.gov Common bases include pyridine, sodium acetate, sodium bicarbonate, or potassium carbonate. nih.gov The removal of water, either by azeotropic distillation or the use of dehydrating agents like molecular sieves, can also increase the yield. unr.edu.ar

A typical reaction for the formation of this compound is as follows:

CH₃CHO + CH₃ONH₂·HCl + Base → CH₃CH=NOCH₃ + H₂O + Base·HCl

The reaction conditions are generally mild, often involving stirring the reactants in a suitable solvent such as ethanol (B145695) at room temperature or with gentle heating. unr.edu.ar

Table 1: Condensation Reaction for this compound Synthesis
Carbonyl CompoundAmine PrecursorBaseSolventTypical Conditions
AcetaldehydeMethoxyamine HydrochlorideSodium AcetateEthanol50°C
AcetoneMethoxyamine HydrochloridePyridineEthanolReflux

To enhance the efficiency and environmental friendliness of N-methoxy imine synthesis, catalytic methods have been developed. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been reported as an effective and eco-friendly catalyst for the synthesis of methoxime derivatives from aromatic aldehydes and ketones. unr.edu.arnih.gov This method offers several advantages, including mild reaction conditions, high yields, and the avoidance of harsh reagents.

The catalytic cycle is believed to involve the activation of the carbonyl group by the Lewis acidic cerium ion, making it more susceptible to nucleophilic attack by methoxyamine. researchgate.net The reaction is typically carried out in ethanol at around 50°C, using equimolar amounts of methoxyamine hydrochloride and a mild base like sodium acetate. nih.gov This catalytic system has been successfully applied to a variety of substrates, demonstrating its broad applicability for the synthesis of analogous N-methoxy imines. royalsocietypublishing.org

Table 2: Cerium(III) Chloride Catalyzed Synthesis of Analogous N-Methoxy Imines
SubstrateCatalystSolventTemperatureYield (%)
BenzaldehydeCeCl₃·7H₂O (5 mol%)Ethanol50°C91
AcetophenoneCeCl₃·7H₂O (5 mol%)Ethanol50°C81
4-MethoxybenzaldehydeCeCl₃·7H₂O (5 mol%)Ethanol50°C95

In line with the principles of green chemistry, solvent-free and microwave-assisted methods for the synthesis of imines have gained significant attention. cem.com These techniques often lead to shorter reaction times, higher yields, and simplified work-up procedures compared to conventional heating methods. researchgate.netresearchgate.net

Microwave irradiation can accelerate the condensation reaction between aldehydes or ketones and methoxyamine, often without the need for a solvent. nih.gov In some cases, the reactants are adsorbed onto a solid support, such as alumina (B75360) or silica (B1680970) gel, which can enhance the reaction rate. cem.com Solvent-free conditions reduce the environmental impact by minimizing waste generation. organic-chemistry.org While specific studies on this compound are limited, the general success of these methods for other imines suggests their applicability. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Imine Synthesis
ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHoursMinutes
Energy ConsumptionHigherLower
Solvent UseOften requiredOften solvent-free
YieldGood to excellentOften higher

Functional Group Interconversions Leading to this compound

Besides direct formation, this compound can be synthesized through the chemical transformation of other nitrogen-containing functional groups. These methods provide alternative synthetic pathways that may be advantageous depending on the availability of starting materials.

N-methoxy imines are structurally O-substituted oximes. wikipedia.org Therefore, a logical synthetic approach is the O-alkylation of a pre-formed oxime. For the synthesis of this compound, this would involve the methylation of acetaldoxime (B92144) (CH₃CH=NOH). wikipedia.org

The O-alkylation is typically achieved by treating the oxime with a methylating agent in the presence of a base. google.com The base, such as sodium hydride or an alkoxide, deprotonates the hydroxyl group of the oxime to form a more nucleophilic oximate anion. This anion then reacts with a methylating agent, such as methyl iodide or dimethyl sulfate, in an Sₙ2 reaction to yield the N-methoxy imine. google.com

CH₃CH=NOH + Base → [CH₃CH=NO]⁻Na⁺ [CH₃CH=NO]⁻Na⁺ + CH₃I → CH₃CH=NOCH₃ + NaI

This method is particularly useful when the corresponding aldehyde or ketone is unstable or when a specific stereoisomer of the N-methoxy imine is desired, as the stereochemistry of the starting oxime can sometimes be retained.

While not a direct synthesis of this compound, reductive amination is a crucial reaction of this compound to form related saturated amines. wikipedia.org This process involves the reduction of the C=N double bond of the imine to a C-N single bond, yielding an N-alkoxy amine. masterorganicchemistry.com

The reduction of this compound would produce N-(ethyl)-O-methylhydroxylamine. This transformation is typically carried out using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. commonorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of any unreacted aldehyde. masterorganicchemistry.com

CH₃CH=NOCH₃ + [H] → CH₃CH₂NH(OCH₃)

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of N-methoxy imines, including this compound, is a critical area of research, enabling the preparation of specific isomers for various applications. This section delves into the control of E/Z isomerism and asymmetric approaches for chiral derivatives.

Control of E/Z Isomerism in the Imine Bond

The geometry of the carbon-nitrogen double bond (C=N) in N-methoxy imines can exist as either E (entgegen) or Z (zusammen) isomers. The control of this stereochemistry is crucial as the different isomers can exhibit distinct reactivity and biological activity. While specific studies on this compound are not extensively documented, general principles for controlling E/Z isomerism in analogous imines can be applied.

The stereochemical outcome of imine formation is often influenced by the reaction conditions and the nature of the substituents on both the carbonyl precursor and the N-methoxyamine. For instance, in the alkylation of α,β-unsaturated imines, the choice of catalyst and ligands can direct the stereoselectivity. Rhodium catalysts with electron-donating phosphine (B1218219) ligands have been shown to favor the formation of the Z isomer in high yields. nih.gov Specifically, the use of a catalyst system with (dicyclohexylphosphinyl)ferrocene (FcPCy2) as a ligand has demonstrated excellent selectivity for the Z isomer, even at room temperature. nih.gov

Conversely, thermodynamic control, often achieved at higher temperatures or with specific reagents, may favor the more stable isomer, which is typically the E isomer due to reduced steric hindrance. The precise control of E/Z isomerism remains a synthetic challenge and is often substrate-dependent.

Asymmetric Approaches for Chiral Derivatives

While this compound itself is not chiral, the introduction of substituents can create chiral centers. The asymmetric synthesis of chiral N-methoxy imine derivatives is of significant interest for the preparation of enantiomerically pure compounds, which are vital in medicinal chemistry. rsc.orgbeilstein-journals.org

One prominent strategy involves the use of chiral auxiliaries. Chiral sulfinyl imines, derived from tert-butanesulfinamide, have been extensively used as electrophiles in a wide range of reactions to produce chiral nitrogen-containing heterocycles. beilstein-journals.org The chiral sulfinyl group effectively directs nucleophilic additions to the imine carbon, leading to high diastereoselectivity. beilstein-journals.org

Another powerful approach is the use of chiral catalysts. nih.gov Chiral phase-transfer catalysts derived from cinchona alkaloids have been developed to promote the deprotonation of imines, forming 2-azaallyl anions that can then react enantioselectively with various electrophiles. nih.govnih.gov This method has been successfully applied to the synthesis of chiral γ-amino ketones. nih.gov Furthermore, copper catalysts ligated with chiral N-heterocyclic carbene (NHC) ligands have been employed in the asymmetric nih.govchemicalbook.com-methoxy rearrangement of N-methoxyanilines to produce chiral ortho-quinol imines with good enantioselectivity. rsc.org

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of chiral amines from imines. beilstein-journals.org Chiral BINOL-derived phosphoric acids and other hydrogen-bond donors can activate imines towards nucleophilic attack, enabling highly enantioselective transformations. beilstein-journals.org

Synthetic Challenges and Process Optimization for this compound Derivatives

The synthesis of this compound and its derivatives is not without its challenges. These include issues with stability, reactivity, and the selective synthesis of desired isomers. Process optimization is crucial for overcoming these hurdles and enabling the large-scale production of these compounds.

A key challenge is the potential for isomerization of aliphatic imines to enamines, especially when an α-hydrogen is present. dicp.ac.cn The C=N bond is also generally less reactive towards nucleophilic addition compared to the C=O bond of aldehydes and ketones, which can necessitate the use of activating groups or catalysts. dicp.ac.cn

For derivatives, the introduction of functional groups can lead to side reactions or complicate purification. For instance, the synthesis of N-methoxy-N-methylaminocarbonyl-1,4-benzoquinone from gentisic acid involves a multi-step process that requires careful control of reaction conditions to achieve the desired product. upm.edu.my

Process optimization often involves a systematic study of reaction parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and selectivity. For example, in the rhodium-catalyzed alkylation of α,β-unsaturated imines, a survey of reaction conditions revealed that reducing the amount of phosphine ligand improved the reaction yield significantly. nih.gov The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can also improve efficiency and reduce waste.

Furthermore, the reactivity of the N-methoxy group can be harnessed as a control element in synthesis. The N-methoxy group can enhance the nucleophilicity of an amide nitrogen, enabling direct coupling reactions with aldehydes that are not possible with ordinary amides. researchgate.net This property can be exploited to develop novel synthetic routes to complex nitrogen-containing molecules. researchgate.net

Advanced Spectroscopic and Chromatographic Elucidation of N Methoxyl Ethanimine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of N-methoxyl ethanimine (B1614810) by mapping its carbon-hydrogen framework and providing insights into the electronic environment of each nucleus.

Proton NMR (¹H NMR) for Elucidating Proton Environments and Connectivity

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of distinct proton environments, their relative numbers, and their connectivity through spin-spin coupling. For N-methoxyl ethanimine (CH₃-CH=N-OCH₃), three distinct proton signals are predicted.

The ethylidene group (CH₃-CH=) would give rise to two signals: a doublet for the methyl protons and a quartet for the iminyl proton, resulting from their mutual coupling. The methoxy (B1213986) group (-OCH₃) protons are chemically unique and would appear as a sharp singlet, as they have no adjacent protons to couple with. The integration of these signals would correspond to a 3:1:3 ratio, confirming the relative number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.8 - 2.1Doublet (d)3HCH₃-CH=
6.5 - 7.5Quartet (q)1HCH₃-CH=
3.8 - 4.1Singlet (s)3H-OCH₃

Note: Chemical shifts are estimations based on typical values for similar functional groups.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation and Hybridization States

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and their hybridization states. For this compound, three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the three carbon atoms in the molecule.

The carbon of the methyl group (CH₃-) attached to the imine is expected to appear in the typical upfield alkyl region. The imine carbon (C=N) is sp²-hybridized and deshielded, thus its signal is predicted to be significantly downfield. The methoxy carbon (-OCH₃) signal is anticipated to appear in the characteristic region for carbons singly bonded to an oxygen atom. nih.govdocbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
15 - 25CH₃-CH=
140 - 160CH₃-CH=N-
55 - 65-OCH₃

Note: Chemical shifts are estimations based on standard correlation tables and data for related structures. nih.govdocbrown.info

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a cross-peak would be observed between the doublet of the ethylidene methyl group and the quartet of the iminyl proton, confirming their three-bond (³J) coupling and establishing the CH₃-CH= connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. emerypharma.com The expected correlations are:

The proton signal of the CH₃-CH= group with the corresponding carbon signal in the alkyl region.

The iminyl proton signal (CH=N) with the sp²-hybridized imine carbon signal.

The methoxy protons' singlet with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for piecing together the molecular skeleton. emerypharma.com Key expected correlations include:

A correlation between the ethylidene methyl protons (CH₃-) and the imine carbon (C=N).

Correlations from the iminyl proton (-CH=) to both the ethylidene methyl carbon (CH₃-) and the methoxy carbon (-OCH₃).

A correlation between the methoxy protons (-OCH₃) and the imine carbon (C=N).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. NOESY can be instrumental in determining the stereochemistry (E/Z isomerism) of the C=N double bond by observing a correlation between the iminyl proton (-CH=) and either the ethylidene methyl protons (CH₃-) or the methoxy protons (-OCH₃), depending on the dominant isomer.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, high-energy electrons bombard the molecule, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of these fragments is detected, generating a mass spectrum. nih.gov For this compound (C₃H₇NO, Molecular Weight: 73.09 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 73.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for imines and related compounds involve alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. miamioh.edu

Table 3: Predicted Key Fragments in the EI-MS of this compound

m/zPossible Fragment IonPossible Neutral Loss
73[CH₃CHNOCH₃]⁺(Molecular Ion)
58[CHNOCH₃]⁺•CH₃
42[CH₃CHN]⁺•OCH₃
41[C₂H₃N]⁺H₂O
30[CH₂NH₂]⁺•C₂H₃O

Note: The base peak, or most abundant ion, is often the result of a stable fragment formed through a favorable cleavage pathway, such as alpha-cleavage. docbrown.info

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information from Fragment Ions

Tandem Mass Spectrometry (MS/MS) offers a more detailed structural analysis by isolating a specific ion and inducing its further fragmentation. nih.gov In a typical MS/MS experiment for this compound, the molecular ion (m/z 73) would be selected in the first mass analyzer. This ion would then be passed into a collision cell where it collides with an inert gas, causing it to fragment (Collision-Induced Dissociation, CID). The resulting daughter ions are then analyzed in a second mass analyzer.

For example, selecting the m/z 58 fragment ([M-CH₃]⁺) and subjecting it to CID could yield further fragments that confirm its composition, such as the loss of formaldehyde (B43269) (CH₂O, 30 Da) to give an ion at m/z 28. This sequential fragmentation provides unambiguous evidence for the connectivity of the atoms within the molecule, corroborating the structure determined by NMR. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact elemental composition of this compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's molecular formula from its exact mass. scielo.brnih.gov

For this compound (C3H7NO), the theoretical exact mass of its protonated molecule [M+H]+ can be calculated. HRMS analysis would yield an experimental m/z value that closely matches this theoretical value, thereby confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass. The high resolution is particularly valuable in identifying unknown substances or impurities in a sample. nih.govintertek.com Tandem mass spectrometry (MS/MS) experiments coupled with HRMS can further provide structural information through the analysis of fragmentation patterns, aiding in the complete characterization of the molecule. scielo.brnih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and its conformational isomers. nih.govdntb.gov.ua

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful method for identifying functional groups within a molecule. nih.gov For this compound, characteristic absorption bands would be expected for the C=N (imine) stretch, the N-O stretch, the C-O stretch, and various C-H stretching and bending vibrations. pressbooks.publibretexts.org The C=N stretching vibration in imines typically appears in the region of 1690-1640 cm⁻¹. pressbooks.pub The presence of the methoxy group (-OCH3) can be identified by a characteristic C-H stretching band in the 2860–2800 cm⁻¹ region. semanticscholar.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. It can provide insights into the conformational analysis of molecules. nih.govresearchgate.net Different spatial arrangements of the atoms in this compound (conformers) can result in distinct Raman spectra. By comparing experimental Raman spectra with theoretical calculations for different possible conformers, the most stable conformation in a given state (e.g., liquid, solid, or in solution) can be determined. nih.govresearchgate.net

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

Functional GroupBondVibrational ModeExpected Frequency Range (cm⁻¹)
ImineC=NStretch1690-1640
MethoxyC-HStretch2860-2800
MethoxyC-OStretch1200-1000
AlkaneC-HStretch2960-2850
AlkaneC-HBend1470-1350

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and differentiating it from its isomers. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound and its derivatives.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. gcms.czchromforum.org In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. researchgate.net The separated components then enter the mass spectrometer, which provides mass information for identification. nih.gov

Challenges in the GC analysis of amines and imines can arise due to their polarity, which can lead to poor peak shape. gcms.cz To overcome this, derivatization is often employed to create less polar and more volatile derivatives, improving chromatographic performance. researchgate.netnih.gov The mass spectra obtained from GC-MS analysis reveal the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint for structural confirmation. nih.govnih.gov

For non-volatile derivatives of this compound or for the separation of isomers that are difficult to resolve by GC, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice. helsinki.fimdpi.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com

Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for the separation of a wide range of organic compounds. nih.gov The separation of isomers, which have identical mass spectra, can often be achieved by HPLC due to subtle differences in their polarity and interaction with the stationary phase. nih.govtandfonline.com Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification. nih.govsemanticscholar.org LC-MS is particularly useful for analyzing complex mixtures and can provide sensitive and selective quantification of cyclic imines and other derivatives. nih.gov

Integrated Spectroscopic and Chromatographic Strategies for Unknown Structure Elucidation

The unambiguous elucidation of the structure of an unknown compound, such as a novel this compound derivative, requires an integrated approach that combines various spectroscopic and chromatographic techniques. intertek.comjchps.com This strategy leverages the complementary information provided by each method to build a complete structural picture. mmu.ac.uk

A typical workflow for structure elucidation would begin with chromatographic separation (GC or HPLC) to isolate the pure compound. intertek.com Mass spectrometry (both low and high resolution) is then used to determine the molecular weight and elemental composition. scielo.brintertek.com Fragmentation patterns from tandem MS experiments provide clues about the connectivity of atoms. scielo.br

Subsequently, vibrational spectroscopy (IR and Raman) is employed to identify the functional groups present in the molecule. intertek.comjchps.com This information, combined with the data from mass spectrometry, allows for the proposal of one or more potential structures. The final and definitive confirmation of the structure is often achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the chemical environment and connectivity of each atom in the molecule. intertek.commmu.ac.uk By integrating these techniques, a comprehensive and confident structural assignment can be made. intertek.comjchps.com

Reaction Mechanisms and Organic Transformations Involving N Methoxyl Ethanimine

Nucleophilic Addition Reactions to the Imine Carbon

The polarized nature of the carbon-nitrogen double bond makes the imine carbon an electrophilic center, susceptible to attack by nucleophiles. masterorganicchemistry.commasterorganicchemistry.com This reactivity is analogous to that of a carbonyl group, although imines are generally less electrophilic than their corresponding aldehydes or ketones. masterorganicchemistry.comnih.gov The addition of a nucleophile to the imine carbon results in the formation of a tetrahedral intermediate, where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent carbon-based nucleophiles that readily add to the electrophilic carbon of the imine bond. saskoer.calibretexts.orgchemtube3d.com This reaction is a fundamental method for carbon-carbon bond formation, leading to the synthesis of more complex amine derivatives. nih.gov

The general mechanism involves the attack of the carbanion from the organometallic reagent on the imine carbon. This step forms a new carbon-carbon bond and generates a nitrogen anion intermediate (an amide). Subsequent quenching of the reaction with a proton source, typically water or a dilute acid, protonates the nitrogen to yield the final N-methoxy amine product. youtube.com

The reaction can be summarized as follows:

Nucleophilic Attack: The organometallic reagent adds to the C=N double bond.

Formation of Tetrahedral Intermediate: A transient amide intermediate is formed.

Protonation: Aqueous workup protonates the nitrogen to give the final product.

Table 1: Examples of Carbon-Nucleophile Additions to N-Methoxyl Ethanimine (B1614810)

Organometallic Reagent Reagent Formula Product Name
Methyllithium CH₃Li N-methoxypropan-2-amine
Phenylmagnesium bromide C₆H₅MgBr 1-phenyl-N-methoxyethanamine

The imine moiety of N-methoxyl ethanimine can be reduced to the corresponding N-methoxy amine by treatment with various hydride-donating reagents. This transformation is a common method for the synthesis of amines from imine precursors. masterorganicchemistry.com

Complex metal hydrides are the most frequently employed reagents for this purpose. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing imines, as well as a wide range of other functional groups. chem-station.comamherst.edu Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reagent, which is also effective for the reduction of imines, particularly in protic solvents like methanol (B129727) or ethanol (B145695). amherst.edu A key advantage of some reducing agents, like sodium cyanoborohydride (NaBH₃CN), is their ability to selectively reduce imines in the presence of more reactive carbonyl groups, which is useful in one-pot reductive amination procedures. masterorganicchemistry.comchem-station.com

The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic imine carbon. This nucleophilic addition creates a nitrogen anion, which is subsequently protonated during the workup step to afford the secondary amine product, N-methoxyethanamine.

Table 2: Common Hydride Reagents for the Reduction of this compound

Hydride Reagent Reagent Formula Typical Solvent Relative Reactivity
Lithium aluminum hydride LiAlH₄ Diethyl ether, THF Very High
Sodium borohydride NaBH₄ Methanol, Ethanol Moderate
Sodium cyanoborohydride NaBH₃CN Methanol, Acetic Acid Mild, pH-sensitive

Electrophilic Reactions on the N-Methoxy Group or Alpha-Carbons

While the primary reactivity of this compound involves nucleophilic attack at the imine carbon, reactions with electrophiles are also possible at other sites. The nitrogen and oxygen atoms of the N-methoxy group possess lone pairs of electrons, making them potential nucleophilic centers. However, the nucleophilicity of the nitrogen is significantly diminished by the electron-withdrawing effect of the adjacent oxygen. The oxygen atom itself can react with strong electrophiles.

The alpha-carbons (the methyl group attached to the imine carbon) can be deprotonated by a strong, non-nucleophilic base to form an aza-enolate intermediate. This carbanionic species is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, allowing for functionalization at the carbon adjacent to the C=N bond. This strategy provides a pathway to synthesize more substituted N-methoxy amine derivatives after subsequent reduction of the imine.

Rearrangement Reactions (e.g., Beckmann Rearrangement pathways of related oximes)

This compound is an O-methyl ether of an oxime. The classic Beckmann rearrangement is an acid-catalyzed transformation of oximes into amides. organic-chemistry.orgwikipedia.org The reaction is initiated by converting the hydroxyl group of the oxime into a good leaving group, followed by the migration of the alkyl or aryl group that is anti-periplanar to the leaving group. wikipedia.orgmasterorganicchemistry.com

For an N-methoxy imine like this compound, a similar rearrangement pathway is conceivable under specific, often stringent, conditions. The N-O bond must be cleaved. This could be promoted by a strong Lewis acid or Brønsted acid, which would coordinate to the oxygen atom, making the methoxy (B1213986) group a better leaving group. wikipedia.orgmasterorganicchemistry.com Following the departure of the leaving group (e.g., methanol after protonation), the group anti to the N-O bond (in this case, either a methyl group or a hydrogen atom, depending on the imine's stereochemistry) would migrate to the electron-deficient nitrogen atom. This migration forms a nitrilium ion intermediate, which is then intercepted by water or another nucleophile to yield, after tautomerization, an N-substituted amide. illinois.edu The stereochemistry of the starting N-methoxy imine is crucial, as it dictates which group migrates. wikipedia.org

Cycloaddition Reactions (e.g., [2+1], [3+2], [4+2] Cycloadditions)

The C=N double bond of this compound can participate as a component in various cycloaddition reactions to form heterocyclic ring systems. These reactions are powerful tools in organic synthesis for constructing complex molecules in a single step.

[4+2] Cycloaddition (Aza-Diels-Alder Reaction): In this reaction, the imine can act as the dienophile (2π component) or, if it contains adjacent unsaturation, as the azadiene (4π component). nih.govnih.gov As a dienophile, this compound can react with a diene to form a tetrahydropyridine (B1245486) derivative. More commonly, imines participate in inverse-electron-demand aza-Diels-Alder reactions, where an electron-rich alkene reacts with the imine acting as part of the azadiene system. researchgate.netmdpi.com The Povarov reaction is a notable example where an imine reacts with an electron-rich alkene to form a quinoline (B57606) derivative. mdpi.com

[3+2] Cycloaddition: Imines are excellent dipolarophiles for reactions with 1,3-dipoles. acs.org For instance, this compound can react with nitrones to yield 1,2,4-oxadiazolidine rings or with azomethine ylides to form imidazolidine (B613845) derivatives. acs.orgicm.edu.pl These reactions are highly valuable for the stereocontrolled synthesis of five-membered nitrogen-containing heterocycles.

[2+1] Cycloaddition: The reaction of the imine C=N bond with a carbene or a nitrene can lead to the formation of three-membered rings. For example, reaction with a carbene would produce an aziridine (B145994) derivative. These reactions are less common for simple imines compared to [4+2] and [3+2] cycloadditions.

Table 3: Potential Cycloaddition Reactions Involving this compound

Cycloaddition Type Reactant Partner Resulting Heterocycle
[4+2] Aza-Diels-Alder Diene (e.g., Butadiene) Tetrahydropyridine
[3+2] Dipolar Cycloaddition Nitrone 1,2,4-Oxadiazolidine
[3+2] Dipolar Cycloaddition Azomethine Ylide Imidazolidine

Hydrolysis and Transimination Reactions of the Imine Bond

The formation of an imine from an aldehyde or ketone is a reversible process. Consequently, the imine bond in this compound is susceptible to hydrolysis, particularly under acidic conditions, to regenerate the parent carbonyl compound and methoxyamine. masterorganicchemistry.commdpi.com

The mechanism of acid-catalyzed hydrolysis begins with the protonation of the imine nitrogen. This increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. The attack of water forms a carbinolamine intermediate. A series of proton transfers then occurs, ultimately leading to the elimination of methoxyamine and the formation of a protonated carbonyl group, which then loses a proton to yield acetaldehyde (B116499). masterorganicchemistry.com The equilibrium can be driven towards the hydrolysis products by using a large excess of water.

Transimination is a reaction in which an existing imine reacts with a different primary amine to form a new imine. researchgate.net This equilibrium process involves the exchange of the nitrogen substituent. If this compound is treated with a primary amine (R-NH₂), a new imine (CH₃CH=N-R) can be formed along with the release of methoxyamine. The position of the equilibrium is dependent on the relative concentrations of the reactants and the thermodynamic stability of the respective imines.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Acetaldehyde
Methoxyamine
Methyllithium
N-methoxypropan-2-amine
Phenylmagnesium bromide
1-phenyl-N-methoxyethanamine
Ethylmagnesium chloride
N-methoxybutan-2-amine
Lithium aluminum hydride
Sodium borohydride
N-methoxyethanamine
Sodium cyanoborohydride
Diisobutylaluminium hydride
Alkyl halides
Methanol
Nitrilium ion
Water
Butadiene
Tetrahydropyridine
Nitrone
1,2,4-Oxadiazolidine
Azomethine ylide
Imidazolidine
Carbene
Aziridine

Uncharted Territory: The Elusive Nature of this compound in Organic Synthesis

Despite extensive investigation into the vast landscape of organic chemistry, the scientific literature remains silent on the specific chemical compound "this compound." As a result, a detailed analysis of its reaction mechanisms, its role as a chemical intermediate, and mechanistic studies of its selectivity is not possible based on currently available scientific data.

The specified outline, focusing on the "Role as a Chemical Intermediate in Complex Molecule Synthesis" and "Mechanistic Studies of Selectivity and Reactivity (e.g., Regioselectivity, Stereoselectivity)," presupposes a body of research that does not appear to exist for a compound with this name. Searches for "this compound" across chemical databases and scholarly articles have not yielded information regarding its synthesis, properties, or reactivity.

Therefore, the creation of a scientifically accurate article adhering to the requested structure and content is unachievable. The absence of foundational knowledge about this compound prevents any meaningful discussion of its synthetic applications or the nuanced details of its reaction pathways.

Computational and Theoretical Chemistry of N Methoxyl Ethanimine

Quantum Chemical Calculations for Electronic Structure and Stability: A Lack of Data

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into geometrical structures, energetics, and spectroscopic properties.

Density Functional Theory (DFT) Studies

DFT has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is routinely used to predict optimized geometries, relative energies of isomers, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as molecular orbital energies. However, no peer-reviewed studies presenting DFT calculations on N-methoxyl ethanimine (B1614810) could be identified. Consequently, data on its bond lengths, bond angles, dihedral angles, and spectroscopic signatures derived from DFT are unavailable.

Ab Initio and Post-Hartree-Fock Methods

For high-accuracy characterization, chemists turn to ab initio methods, which solve the electronic Schrödinger equation from first principles, and post-Hartree-Fock methods that incorporate electron correlation. These computationally intensive methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide benchmark data for energetics and molecular properties. A search for such high-level calculations on N-methoxyl ethanimine yielded no results, leaving a void in the high-accuracy understanding of its electronic structure.

Conformational Analysis and Isomerism: An Uncharted Territory

Imines, characterized by a carbon-nitrogen double bond, can exhibit E/Z isomerism. Furthermore, the presence of single bonds in this compound suggests the existence of various rotamers (conformational isomers arising from rotation around single bonds). A complete conformational analysis would involve mapping the potential energy surface to identify stable isomers and the energy barriers separating them. Such studies are crucial for understanding the molecule's behavior and reactivity. Regrettably, no computational or experimental studies on the conformational landscape and isomerism of this compound have been published.

Reaction Mechanism Elucidation: An Open Question

Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions. By locating transition states and calculating the intrinsic reaction coordinate (IRC), chemists can verify the connection between reactants, transition states, and products. Furthermore, the calculation of free energy profiles provides a quantitative understanding of reaction kinetics and thermodynamics. The application of these techniques to reactions involving this compound, such as its formation, hydrolysis, or participation in cycloadditions, has not been reported in the scientific literature. Therefore, its mechanistic chemistry from a computational perspective remains entirely speculative.

Prediction of Spectroscopic Parameters and Validation with Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies, Mass Spectrometry Fragmentation)

In the absence of specific studies on this compound, a general approach to predicting its spectroscopic parameters can be described. Computational chemists typically employ quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, to predict a variety of spectroscopic data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can provide predictions of ¹H and ¹³C chemical shifts. nih.govspectrabase.com These calculations are generally performed on the optimized geometry of the molecule. The calculated isotropic magnetic shielding (IMS) values are then referenced against a standard, such as tetramethylsilane (TMS), to yield the chemical shifts. A comparison of these theoretical values with experimentally obtained NMR data is crucial for the structural elucidation of molecules. nih.gov

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed. docbrown.info These calculations help in assigning the various vibrational modes of the molecule. A comparison with experimental spectra, when available, allows for a detailed understanding of the molecular structure and bonding.

Similarly, the fragmentation patterns observed in mass spectrometry can be predicted through computational methods. semanticscholar.org By calculating the energies of different fragmentation pathways, it is possible to rationalize the observed mass spectrum and identify the structure of the parent molecule and its fragments.

Table 1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value (Computational)Experimental Value
¹H NMR Chemical Shift (ppm)Data not availableData not available
¹³C NMR Chemical Shift (ppm)Data not availableData not available
Vibrational Frequency (cm⁻¹)Data not availableData not available
Mass Spec. Fragment (m/z)Data not availableData not available

This table is for illustrative purposes only, as no specific data for this compound has been found in the literature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations could provide insights into its conformational flexibility, intermolecular interactions, and the influence of different solvents on its structure and dynamics. uni-bonn.de

Such simulations would involve placing the this compound molecule in a simulation box with a chosen solvent (e.g., water, methanol) and calculating the forces between all atoms over a series of time steps. The resulting trajectory provides a wealth of information about how the molecule moves and interacts with its environment. This can be particularly useful for understanding reaction mechanisms and the role of the solvent in stabilizing different states.

Computational Insights into Catalytic Processes Involving this compound

Computational chemistry offers significant insights into catalytic processes by allowing for the detailed study of reaction mechanisms, transition states, and the role of catalysts. nih.govacs.org If this compound were involved in a catalytic reaction, computational methods such as DFT could be used to:

Identify the reaction pathway: By calculating the energies of reactants, intermediates, transition states, and products, the most likely reaction mechanism can be determined. mit.edu

Analyze catalyst-substrate interactions: Computational models can reveal how a catalyst interacts with this compound to lower the activation energy of a reaction.

Design more efficient catalysts: By understanding the catalytic cycle at a molecular level, it is possible to computationally design new catalysts with improved activity and selectivity. fcien.edu.uy

Given the lack of specific research on this compound, the catalytic processes it might participate in remain speculative.

Catalysis and N Methoxyl Ethanimine in Advanced Organic Chemistry

N-Methoxyl Ethanimine (B1614810) as a Substrate in Catalytic Transformations

N-methoxyl ethanimine, a unique imine bearing a methoxy (B1213986) group on the nitrogen atom, presents an intriguing substrate for a variety of catalytic transformations. The electronic properties imparted by the N-methoxy group, combined with the inherent reactivity of the carbon-nitrogen double bond, make it a valuable synthon in advanced organic chemistry.

Metal-Catalyzed Reductions of the Imine Bond

The reduction of the imine bond is a fundamental transformation for the synthesis of amines. In the case of this compound, this reduction leads to the formation of N-methoxy ethylamine, a valuable building block. Various metal-based catalysts have been shown to be effective for the hydrogenation of imines, and similar principles can be applied to this compound.

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are highly effective for the asymmetric hydrogenation of imines, yielding chiral amines with high enantioselectivity. acs.org For instance, iridium complexes bearing chiral P,N-ferrocenyl ligands have demonstrated high efficiency in the enantioselective hydrogenation of N-arylimines. acs.org While direct studies on this compound are not prevalent, the established methodologies for other imines provide a strong foundation for its reduction.

The general mechanism for metal-catalyzed imine hydrogenation involves the coordination of the imine to the metal center, followed by the transfer of hydrogen from the metal hydride to the C=N bond. The choice of metal, ligand, and reaction conditions plays a crucial role in determining the efficiency and stereoselectivity of the reduction.

Table 1: Representative Metal Catalysts for Imine Reduction

Metal Catalyst SystemSubstrate ScopeKey Features
[Ir(COD)Cl]₂ / Chiral P,N-LigandAcyclic N-AryliminesHigh enantioselectivity (up to 99% ee) acs.org
Ru(OAc)₂ / Chiral DiphosphineAromatic and Aliphatic IminesHigh turnover numbers and functional group tolerance
Rh(COD)₂BF₄ / Chiral Phosphine (B1218219)Cyclic and Acyclic IminesMild reaction conditions

Organocatalytic Activation and Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for a wide range of transformations. The activation of this compound using chiral organocatalysts can open avenues to various enantioselective reactions. Chiral Brønsted acids, such as phosphoric acids, and chiral amines are common organocatalysts for imine activation.

The activation typically proceeds through the formation of a hydrogen-bonded complex or a chiral iminium ion, which then reacts with a nucleophile. This strategy has been successfully applied to aza-Michael additions, Mannich reactions, and other C-C and C-heteroatom bond-forming reactions. While specific examples involving this compound are limited, the general principles of organocatalytic imine activation are directly applicable.

For example, the conjugate addition of nucleophiles to an α,β-unsaturated system activated by a chiral secondary amine catalyst often proceeds through an iminium ion intermediate. A similar activation of an appropriately substituted this compound derivative could enable enantioselective additions of various nucleophiles.

This compound or its Derivatives as Ligands in Transition Metal Catalysis

The imine nitrogen of this compound and its derivatives can act as a coordinating atom, making these compounds potential ligands for transition metal catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the carbon and nitrogen atoms, influencing the catalytic activity and selectivity of the resulting metal complex.

Design and Synthesis of N-Methoxy Imine Ligands

The synthesis of N-methoxy imine ligands can be achieved through the condensation of N-methoxyamine or its derivatives with appropriate carbonyl compounds. This modular approach allows for the introduction of various functional groups and chiral centers into the ligand framework. nih.gov

For instance, the reaction of a chiral amino alcohol with a carbonyl compound can yield a chiral imine-alcohol ligand. Subsequent modification of the hydroxyl group and coordination to a metal center can generate a catalyst for asymmetric transformations. The synthesis of C1-symmetric N,N-bidentate imine-oxazoline (ImOx) ligands from amino acids exemplifies a sophisticated approach to chiral ligand design. nih.gov

Application in Olefin Oligomerization and Polymerization Processes

Late transition metal complexes, particularly those of nickel and palladium, bearing α-diimine and related ligands are well-known catalysts for olefin polymerization. researchgate.net These catalysts can produce polymers with a wide range of molecular weights and microstructures. researchgate.net The steric and electronic properties of the imine ligand play a critical role in determining the catalyst's activity, stability, and the properties of the resulting polymer.

While direct applications of this compound-derived ligands in this area are not extensively documented, the general principles suggest their potential. A hypothetical N-methoxy diimine ligand, upon coordination to a late transition metal, could exhibit unique catalytic behavior due to the electronic influence of the N-methoxy groups. Bis(phenoxy-imine) titanium(IV) and zirconium(IV) complexes are another class of catalysts where the imine ligand is crucial for olefin polymerization activity. mdpi.comnih.gov

Table 2: Imine-Based Catalyst Systems for Olefin Polymerization

Catalyst SystemOlefinPolymer PropertiesReference
α-Diimine Ni(II) ComplexesEthyleneHighly branched polyethylene (B3416737) researchgate.net
Bis(phenoxy-imine) Ti(IV) ComplexesEthylene, 1-OcteneUltra-high molecular weight polyethylene (UHMWPE) mdpi.comnih.gov
Mono(phenoxy-imine) Group 4 ComplexesEthyleneTunable molar mass and comonomer incorporation

Role in Asymmetric Catalysis for Enantioselective Reactions

Chiral imine-containing ligands are widely used in asymmetric catalysis. The chirality can be introduced at various positions within the ligand structure, such as the backbone, a substituent on the imine carbon, or a coordinating group. P,N ligands, which contain both a phosphorus and an imine nitrogen donor, are a prominent class of ligands for asymmetric catalysis. nih.gov

Novel P,N-sulfinyl imine ligands, where chirality is centered at the sulfur atom, have been developed and shown to be effective in asymmetric catalysis. researchgate.net Similarly, chiral N-heterocyclic carbene (NHC)-imine ligands have been successfully applied in palladium-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivities. york.ac.uk

The development of a general nonenzymatic kinetic resolution of N-alkoxy amines using a titanium catalyst highlights the potential for catalytic asymmetric transformations involving the N-O bond. acs.org This suggests that chiral ligands derived from this compound could be valuable in developing new enantioselective reactions. The modular nature of imine ligand synthesis allows for the creation of diverse ligand libraries for screening in various asymmetric catalytic reactions. nih.gov

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific information regarding the chemical compound "this compound" to construct the detailed article as outlined. Searches for its synthesis, reactions, and catalytic mechanisms did not yield the specific research findings necessary to adhere to the provided structure and maintain scientific accuracy.

The requested article sections are:

Development of Novel Catalytic Systems for this compound Chemistry

While there is extensive research on related classes of compounds such as N-heterocycles, general imines, and N-methoxy arylamides, the data is not directly applicable to this compound. Extrapolating information from these other compounds would not meet the required standard of scientific accuracy focused solely on this compound.

Therefore, it is not possible to generate the requested article at this time due to the lack of specific published research on this particular compound.

Advanced Applications and Future Research Directions in N Methoxyl Ethanimine Chemistry

N-Methoxyl Ethanimine (B1614810) as a Versatile Synthon in Complex Organic Synthesis

The N-methoxy imine functional group is a cornerstone in modern synthetic organic chemistry, valued for its stability and diverse reactivity. nsf.gov N-methoxyl ethanimine is poised to serve as a versatile building block, or synthon, for the construction of more complex molecular architectures, particularly nitrogen-containing compounds which are prevalent in pharmaceuticals and bioactive molecules. nsf.govijprajournal.comresearchgate.net

Oximes and their O-alkyl ethers are recognized as valuable precursors for synthesizing a wide range of compounds, including amines, amides, nitriles, and various heterocyclic systems. ijprajournal.comacs.orgresearchgate.net The reactivity of the N-methoxy imine group allows it to participate in numerous transformations. For instance, the N–O bond can be strategically cleaved to generate iminyl radicals, which are highly reactive intermediates capable of forming new carbon-carbon and carbon-nitrogen bonds. nsf.gov This reactivity is fundamental to creating complex ring systems found in natural products and medicinal agents.

Future research will likely focus on harnessing this compound in multi-component reactions and catalytic cascade sequences. These advanced synthetic strategies aim to build molecular complexity in a single, efficient operation. The development of novel catalysts, including transition metals and photocatalysts, will be crucial to unlocking new reaction pathways and expanding the synthetic utility of this compound for creating structurally diverse scaffolds. nsf.gov

Table 1: Potential Synthetic Transformations of this compound

Transformation Type Potential Product Class Significance
Reduction Primary Amines Access to fundamental building blocks for pharmaceuticals and agrochemicals. wikipedia.org
Cycloaddition Reactions N-containing Heterocycles (e.g., Azetidines, Isoxazolines) Construction of core structures in bioactive compounds. nsf.govresearchgate.net
Iminyl Radical Cyclization Fused Ring Systems Synthesis of complex polycyclic architectures. nsf.gov
Beckmann Rearrangement Amides Key transformation for producing polymers and industrial chemicals. wikipedia.org
Nucleophilic Addition Substituted Amines Creation of functionalized amine derivatives. nih.gov

Exploration in Materials Science as Precursors for Novel Polymeric Structures or Coatings

The unique properties of the imine bond, particularly its dynamic and reversible nature, have opened new avenues in materials science. rsc.org this compound could serve as a key monomer or cross-linking agent in the development of advanced polymers with tunable properties. The incorporation of imine linkages into polymer backbones can create "dynamic covalent" materials, which exhibit stimuli-responsive behaviors, such as self-healing or degradability. rsc.orgchemrxiv.org

Research in this area would involve the polymerization of bifunctional monomers containing the this compound moiety or its derivatives. The resulting polyimines could find applications as:

Self-Healing Materials: The reversibility of the imine bond allows for the repair of mechanical damage upon application of a stimulus like heat or a change in pH. rsc.org

Degradable Polymers: The susceptibility of the imine bond to hydrolysis under acidic conditions makes it an ideal functional group for creating polymers that can break down in a controlled manner, which is crucial for applications in transient electronics and biomedical devices. rsc.orgchemrxiv.org

Functional Coatings: Polymers derived from this compound could be used to create surfaces with specific functionalities, leveraging the chemical reactivity of the imine group for further modification or interaction with other substances. juniperpublishers.com

The presence of the methoxy (B1213986) group could further influence the material's properties, such as solubility, thermal stability, and adhesion. acs.org Future work will focus on synthesizing and characterizing these novel polymers to establish structure-property relationships and explore their performance in targeted applications. acs.orgnih.govacs.org

Innovative Methodologies in Flow Chemistry for this compound Transformations

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. organic-chemistry.orgdurham.ac.uk The synthesis and transformation of imines and oximes are well-suited to flow chemistry methodologies. researchgate.netbeilstein-journals.org

Applying flow chemistry to this compound could lead to several innovations:

Enhanced Safety: Reactions involving reactive intermediates or hazardous reagents can be performed more safely in small-volume, continuous-flow reactors. nih.gov

Improved Reaction Control: Precise control over parameters such as temperature, pressure, and reaction time allows for higher yields and selectivities. This is particularly beneficial for optimizing complex transformations. durham.ac.uk

Facilitated Scale-Up: Transitioning from laboratory-scale synthesis to industrial production is often more straightforward with flow processes, accelerating the development of commercially viable products derived from this compound. researchgate.net

Multi-step Synthesis: Flow reactors can be connected in series to perform multi-step synthetic sequences without isolating intermediates, streamlining the production of complex molecules. durham.ac.uk

Future research will likely involve designing integrated flow systems for the multi-step synthesis of pharmaceuticals or advanced materials starting from this compound. durham.ac.uk This could include in-line purification and analysis to enable automated, on-demand production. beilstein-journals.org

Integration of Artificial Intelligence and Machine Learning in this compound Research (e.g., Synthesis Prediction, Retrosynthesis)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of reaction outcomes and the design of novel synthetic pathways. acs.orgarxiv.orgnih.gov For a molecule like this compound, AI/ML tools can significantly accelerate research and development.

Key applications include:

Retrosynthesis Prediction: AI algorithms trained on vast databases of chemical reactions can propose efficient synthetic routes to this compound and its derivatives from simple, commercially available starting materials. researchgate.netchemcopilot.commit.eduengineering.org.cn This deconstruction process can uncover novel and non-intuitive pathways. chemcopilot.com

Reaction Outcome and Yield Prediction: Machine learning models can predict the most likely products and yields of unknown reactions involving this compound, saving significant time and resources in the laboratory by prioritizing high-probability experiments. chemai.iosciencedaily.com

Discovery of Novel Reactions: AI can be used to screen for new, undiscovered transformations of the N-methoxy imine functional group, potentially leading to new synthetic methodologies with broad applicability.

The integration of AI with automated robotic synthesis platforms represents a future paradigm where the entire discovery cycle—from molecular design and synthesis planning to execution and analysis—is accelerated. nih.gov

Table 2: Application of AI/ML in this compound Chemistry

AI/ML Application Objective Potential Impact
Retrosynthesis Identify optimal synthetic pathways to target molecules. Reduces development time and cost; uncovers innovative routes. arxiv.org
Forward Synthesis Prediction Predict the products and yields of a given set of reactants. Prioritizes promising experiments; minimizes resource waste. acs.org
Property Prediction Forecast physicochemical and biological properties. Accelerates the design of materials and drug candidates.
Automated Synthesis Combine AI planning with robotic execution of reactions. Enables high-throughput screening and rapid discovery cycles. chemcopilot.com

Sustainable and Green Chemistry Initiatives in this compound Production and Utilization

The principles of green chemistry—reducing waste, using less hazardous chemicals, and improving energy efficiency—are central to modern chemical manufacturing. chemistryviews.org Future research on this compound will be heavily influenced by these principles.

Key areas of focus include:

Greener Synthetic Routes: Developing methods for synthesizing this compound that avoid toxic solvents and reagents. This could involve using water as a solvent, employing heterogeneous catalysts that are easily separated and reused, or using solvent-free techniques like mechanochemistry. nih.govpeerj.com The use of supercritical CO2 as a solvent and promoter is another promising green approach. chemistryviews.org

Atom Economy: Designing synthetic transformations that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. rsc.org

Bio-based Feedstocks: Exploring routes to this compound and its precursors from renewable biomass sources rather than petrochemicals. For example, methods are being developed to produce oximes from lignocellulose-derived aldehydes. nih.gov

Electrosynthesis: Utilizing electrochemical methods, which use electricity to drive chemical reactions, can provide a sustainable alternative to traditional synthesis, especially when powered by renewable energy. Electrosynthesis has been successfully used for producing oximes from nitrate, a common water pollutant. acs.orgresearchgate.net

These initiatives will not only reduce the environmental footprint of processes involving this compound but may also lead to more cost-effective and efficient production methods. ijprajournal.comingentaconnect.com

Interdisciplinary Research Directions and Emerging Paradigms

The future of this compound chemistry lies at the intersection of multiple scientific disciplines. Its versatile nature opens up possibilities for collaborative research in fields beyond traditional organic synthesis.

Emerging interdisciplinary paradigms include:

Chemical Biology and Medicinal Chemistry: The N-methoxy imine moiety can be incorporated into drug candidates to modulate their physicochemical properties and biological activity. nih.gov The dynamic nature of the imine bond is also useful for bioconjugation techniques, where molecules are linked to proteins or other biomolecules. nsf.govresearchgate.net

Supramolecular Chemistry: this compound derivatives could be designed to self-assemble into complex, ordered structures held together by non-covalent interactions, leading to new functional materials and systems.

Astrochemistry: Simple imines are considered key precursors to amino acids and have been detected in interstellar environments. Research into the formation and stability of molecules like this compound under astrophysical conditions could provide insights into the origins of life.

By embracing these interdisciplinary approaches, researchers can unlock the full potential of this compound and its derivatives, driving innovation in medicine, materials, and our fundamental understanding of chemical reactivity.

Q & A

What are the recommended computational methods for optimizing the geometry of N-methoxyl ethanimine, and how do they address discrepancies between experimental and theoretical data?

Advanced Research Question
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like cc-pVTZ are recommended for geometry optimization due to their balance of accuracy and computational cost . MP2/6-31G* methods may introduce slight discrepancies in bond angles compared to experimental data, as observed in ethanimine tautomers (e.g., ∠C-N-C deviations of ~5°–7°) . To resolve such contradictions, cross-validate computational results with high-resolution rotational spectroscopy or X-ray crystallography. For dynamic systems, consider molecular dynamics simulations to account for thermal fluctuations .

How can researchers synthesize this compound derivatives for catalytic applications, and what characterization techniques are essential?

Basic Research Question
A validated method involves condensing (3-aminopropyl)triethoxysilane with acetyl thiophene under solvent-free conditions at 90°C for 24 hours, followed by purification via dichloromethane washing . Post-synthesis, characterize using FT-IR (to confirm C=N stretching at ~1640 cm⁻¹) and ¹H NMR (to verify methoxyl proton signals at δ 3.2–3.5 ppm). For catalytic studies, pair the ligand with metal salts (e.g., ZnCl₂) and assess activity via pyrimidoquinolone synthesis, monitoring yields and reaction kinetics .

What mechanisms explain the instability of the N-methoxyl group in enzymatic and synthetic contexts?

Advanced Research Question
The N-methoxyl group undergoes oxidative demethylation via Rieske oxygenases, forming a transient hydroxylated intermediate that decomposes to release formaldehyde . In synthetic systems, hydrolysis under acidic conditions (e.g., H₂SO₄/MeOH) cleaves the N-methoxyl bond, yielding dicarboximide derivatives . Computational studies suggest electron-withdrawing substituents adjacent to the N-methoxyl group accelerate decomposition by stabilizing transition states .

How can rotational spectroscopy aid in detecting this compound in interstellar media, and what challenges exist?

Advanced Research Question
Rotational transitions in the 140–160 GHz range (e.g., J = 5–4) are key for radio-telescope detection, as demonstrated for ethanimine in Sagittarius B2 . Challenges include low abundance (upper limits <0.04 relative to methanimine) and spectral overlap with complex organic molecules. Use ALMA or GBT surveys with sensitivity <1 mK and compare against quantum-chemically predicted line catalogs .

What strategies mitigate contradictions between experimental and computational data in imine systems?

Advanced Research Question
Discrepancies in bond angles or energies often arise from basis set limitations or neglect of electron correlation. Address this by:

  • Using correlation-consistent basis sets (e.g., cc-pVQZ) to capture >97% of correlation energy .
  • Applying post-Hartree-Fock methods (e.g., CCSD(T)) for critical comparisons .
  • Validating with experimental techniques like microwave spectroscopy for gas-phase structures .

How does the N-methoxyl group influence tautomerization dynamics in ethanimine derivatives?

Basic Research Question
The N-methoxyl group stabilizes the imine tautomer via resonance, shifting the equilibrium away from ethenamine. Investigate using temperature-dependent NMR or UV-Vis spectroscopy in solvents like DMSO. Computational studies (B3LYP/6-311++G**) predict a tautomerization barrier of ~25 kcal/mol, requiring experimental validation via kinetic isotope effects .

What are the best practices for analyzing this compound stability under varying pH and temperature?

Basic Research Question
Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24h, monitor degradation via HPLC (λ = 255 nm) .
  • Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures (typically >150°C for imines) .
  • Hydrolytic Pathways : Track formaldehyde release spectrophotometrically using Nash reagent .

How can Schiff base complexes of this compound enhance heterogeneous catalysis?

Advanced Research Question
Immobilize N-propyl-1-(thiophen-2-yl)ethanimine on Fe₃O₄@SiO₂ nanoparticles to create magnetically recoverable catalysts. Test in multicomponent reactions (e.g., aryl aldehydes + dimedone), achieving yields >85% in ethanol/water (7:3) at 60°C . Characterize catalyst recyclability (>5 cycles without significant activity loss) and leaching via ICP-MS.

What role do exact exchange functionals play in modeling this compound’s electronic properties?

Advanced Research Question
Hybrid functionals (e.g., B3LYP) incorporating 20% exact exchange improve predictions of ionization potentials and electron affinities, reducing errors to <2.4 kcal/mol . For charge-transfer excitations, long-range corrected functionals (e.g., ωB97X-D) are preferred . Validate using UV-Vis spectra and compare with TD-DFT calculations.

How do interstellar conditions affect the tautomeric equilibrium of ethanimine derivatives?

Advanced Research Question
In cold molecular clouds (T ~10 K), tunneling effects dominate, favoring the ethenamine tautomer. At higher temperatures (T >100 K in hot cores), thermal excitation shifts equilibrium toward the imine form . Model using radiative transfer codes (e.g., RADEX) and compare with ALMA line surveys of Sgr B2(N) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.